molecular formula C10H10N2 B064431 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile CAS No. 166398-34-1

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile

Cat. No.: B064431
CAS No.: 166398-34-1
M. Wt: 158.2 g/mol
InChI Key: RKWNQODBLXZUES-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile is a heterocyclic organic compound that belongs to the class of isoquinoline alkaloids. This compound is characterized by a tetrahydroisoquinoline core structure with a nitrile group attached to the sixth carbon atom. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinoline derivatives, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile can be synthesized through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then undergoes cyclization to yield the tetrahydroisoquinoline core . The nitrile group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the nitrile group and has different biological activities.

    6-Cyano-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a cyano group at a different position.

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile is unique due to the presence of the nitrile group at the sixth carbon position, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5,12H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWNQODBLXZUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437121
Record name 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166398-34-1
Record name 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166398-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
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Synthesis routes and methods

Procedure details

The compound (2.23 g) obtained in Example 17-2 was dissolved in NMP (27 ml) and added with cuprous cyanide (1.56 g) and the whole was refluxed under heating for 4 hours. After completion of the reaction, the whole was cooled with ice and added with water and ammonium water. The resultant was subjected to extraction with chloroform and dried with magnesium sulfate. The solvent was distilled off under reduced pressure. The resultant was dissolved in diethyl ether and added with a 4 mol/l hydrogen chloride/dioxane solution. The precipitate was filtrated and washed with diethylether. The resultant was dried under heating, thereby obtaining a hydrochloride (1.95 g) of the subject compound as a brown solid.
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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